5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions could be used to modify the sulfonyl groups to sulfides.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, pyrazolopyridines are often studied for their potential as enzyme inhibitors or receptor modulators, which could make this compound a candidate for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine would likely involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Phenylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine
- 5-(3-Cyclopropylsulfonylphenyl)-3-(4-ethylsulfonylphenyl)pyrazolo[1,5-a]pyridine
Uniqueness
The unique combination of cyclopropylsulfonyl and methylsulfonyl groups in this compound may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H20N2O4S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-(3-cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C23H20N2O4S2/c1-30(26,27)19-7-5-16(6-8-19)22-15-24-25-12-11-18(14-23(22)25)17-3-2-4-21(13-17)31(28,29)20-9-10-20/h2-8,11-15,20H,9-10H2,1H3 |
InChI Key |
BQDDSWFSIPPWHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C4=CC(=CC=C4)S(=O)(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.